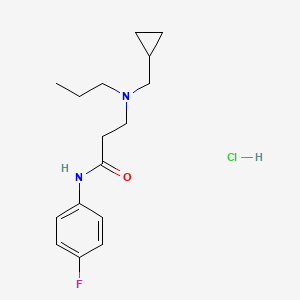
3-(2-fluoro-9H-xanthen-9-yl)-2,4-pentanedione
Overview
Description
3-(2-fluoro-9H-xanthen-9-yl)-2,4-pentanedione, commonly known as FX, is a fluorescent dye used in various scientific research applications. FX is a derivative of xanthene and is widely used as a fluorescent indicator for intracellular calcium imaging, cell tracking, and protein labeling.
Mechanism of Action
FX works by binding to calcium ions, resulting in a conformational change that increases its fluorescence intensity. The binding of calcium to FX is reversible, allowing for real-time monitoring of calcium fluctuations in cells.
Biochemical and Physiological Effects:
FX has no known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive fluorescent dye that can be used in various biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using FX in lab experiments include its high fluorescence intensity, calcium-dependent fluorescence properties, and versatility in cell tracking and protein labeling. FX is also non-toxic and non-invasive, making it an ideal tool for in vivo imaging.
The limitations of using FX in lab experiments include its sensitivity to pH changes and photobleaching. FX fluorescence is pH-dependent, and changes in pH can affect its calcium-binding properties. Additionally, FX is prone to photobleaching, which can limit its usefulness in long-term imaging experiments.
Future Directions
For the use of FX in scientific research include the development of new conjugation strategies for specific labeling of biomolecules, the optimization of its calcium-binding properties, and the improvement of its photostability. Additionally, the use of FX in combination with other fluorescent dyes and imaging techniques may provide new insights into cellular physiology and disease mechanisms.
Scientific Research Applications
FX is widely used in scientific research for various applications. One of the primary uses of FX is in intracellular calcium imaging. Calcium is an essential ion in various cellular processes, and its imaging can provide valuable insights into cell physiology. FX is used as a calcium indicator due to its high fluorescence quantum yield and calcium-dependent fluorescence properties.
FX is also used for cell tracking and protein labeling. The high fluorescence intensity of FX makes it an ideal tool for tracking cells and proteins in vivo. Additionally, FX can be conjugated with various biomolecules, such as antibodies, peptides, and proteins, for specific labeling.
properties
IUPAC Name |
3-(2-fluoro-9H-xanthen-9-yl)pentane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-10(20)17(11(2)21)18-13-5-3-4-6-15(13)22-16-8-7-12(19)9-14(16)18/h3-9,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSIIYOGAZGASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=C1C=C(C=C3)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluoro-9H-xanthen-9-yl)pentane-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl}-N-pyridin-3-ylpropanamide](/img/structure/B3941071.png)

![8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B3941094.png)


![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3941108.png)
![N~2~,N~2~-dimethyl-N~1~-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)glycinamide](/img/structure/B3941113.png)
![5-[4-(3-bromo-4-methoxybenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B3941121.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3941125.png)


![2-methoxy-6-{[3-(2-methoxyphenoxy)azetidin-1-yl]methyl}phenol](/img/structure/B3941133.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B3941138.png)
